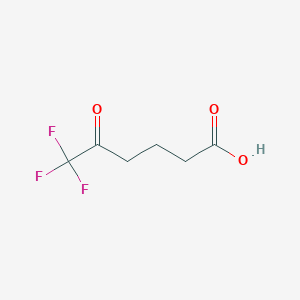
3,4-丙撑二氧噻吩-2,5-二羧酸
描述
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (PDTTA) is a novel thiophene-based compound that has been studied for its potential applications in various fields such as organic synthesis, materials science, and biochemistry. PDTTA is a highly versatile, biodegradable, and non-toxic molecule that is capable of forming strong hydrogen bonds, making it an attractive candidate for use in a variety of applications. PDTTA has been studied for its ability to act as a building block for organic synthesis, as well as its potential as a precursor for various compounds. PDTTA has also been studied for its potential applications in biochemistry, with research focusing on its use as a catalyst for biochemical reactions, and as a drug delivery system.
科学研究应用
有机电子
ProDOT是一种共轭聚合物,可用于制造各种有机电子产品 . 有机电子设备基于有机(碳基)材料,具有低成本、轻便和柔性的优势。
电致变色器件
电致变色器件,即在响应电荷时改变颜色的器件,也可以使用ProDOT制造 . 这些器件在智能窗户、显示器和镜子中具有应用。
锂离子电池
ProDOT可用于生产锂离子电池 . 这些电池常用于便携式电子设备、电动汽车和航空航天应用。
有机半导体
ProDOT可用于开发有机半导体 . 有机半导体在有机发光二极管 (OLED)、太阳能电池和晶体管中具有潜在的应用。
生物电子
ProDOT是一种富电子导电聚合物,可用于生物电子学 . 生物电子学是一个结合生物学和电子学以创造能够与生物系统交互的器件的领域。
聚合物功能化
ProDOT可以通过增强其固有特性来功能化各种聚合物 . 这可以导致创建具有改进特性的新材料,适用于各种应用。
作用机制
Target of Action
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is an electron-rich conducting polymer . Its primary targets are a variety of polymers, where it enhances their intrinsic properties .
Mode of Action
ProDOT interacts with its targets by functionalizing them . This means it chemically modifies these polymers to improve their properties, such as conductivity, stability, and biocompatibility.
Result of Action
The result of ProDOT’s action is the enhancement of the intrinsic properties of a variety of polymers . This makes these materials more suitable for use in organic and bio-electronics .
安全和危害
生化分析
Biochemical Properties
It is known that it can interact with a variety of biomolecules due to its electron-rich nature
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is not well defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQXEPXGNPDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445111 | |
| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177364-98-6 | |
| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating ProDOT into a sodium alginate (SA) binder improve the performance of lithium-ion batteries?
A1: ProDOT enhances the performance of LIBs in several ways when incorporated into the SA binder:
- Improved Conductivity: The conjugated network of PProDOT, along with lithium doping during battery operation, significantly increases the conductivity of the binder. This enhanced conductivity facilitates electron transport within the electrode, leading to better rate capability. []
- Enhanced Mechanical Integrity: ProDOT contributes to the mechanical robustness of the electrode, ensuring its structural integrity during charge-discharge cycles and prolonging battery lifespan. []
- Facilitated Lithium Ion Diffusion: The presence of ProDOT in the SA binder improves lithium-ion diffusion within the electrode, contributing to faster charge-discharge rates and higher capacity retention. []
Q2: What are the advantages of using SA-PProDOT binder compared to traditional binders with conductive additives like carbon black?
A2: The SA-PProDOT binder offers several advantages over conventional binders that rely on conductive additives:
- Simplified Electrode Fabrication: The inherent conductivity of the SA-PProDOT binder eliminates the need for additional conductive additives like carbon black, simplifying the electrode fabrication process. []
- Improved Electrode Performance: The intimate contact between the active material and the conductive binder, facilitated by the absence of carbon black, results in improved electron transfer and overall electrode performance. []
- Cost-Effectiveness and Sustainability: Utilizing a naturally occurring and modifiable polymer like sodium alginate, combined with the simplified fabrication process, presents a cost-effective and environmentally friendly approach to electrode development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



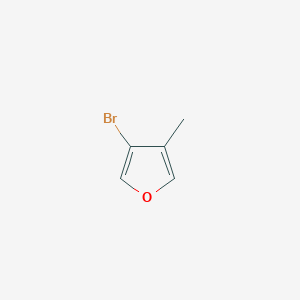
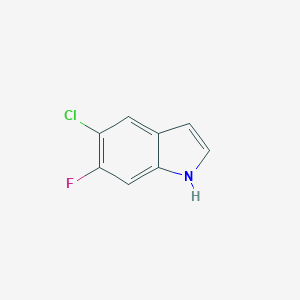
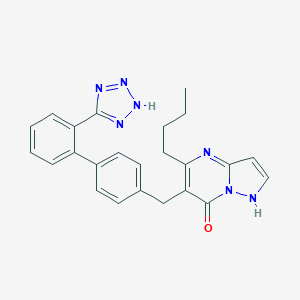
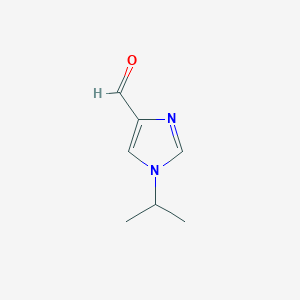
![4-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B65953.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)

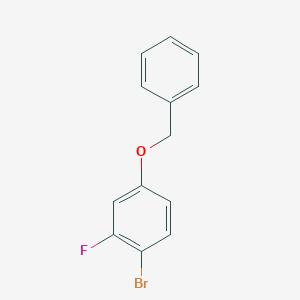
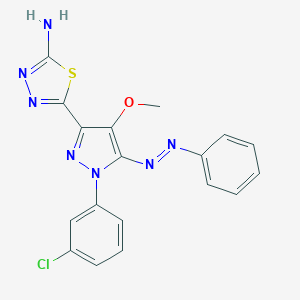

![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)
